molecular formula C8H13N7 B6969627 1-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole

1-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole

Cat. No.: B6969627
M. Wt: 207.24 g/mol
InChI Key: IGSVYWDUQCXISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole is a heterocyclic compound that contains both tetrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole typically involves the alkylation of 3-nitro-1,2,4-triazole with haloalkyltetrazoles. This reaction is carried out under controlled conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as zinc salts to facilitate the formation of the tetrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, acetonitrile, water.

    Catalysts: Zinc salts, copper (I) iodide

Major Products Formed: The major products formed from these reactions include various substituted triazoles and tetrazoles, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole is unique due to its combination of tetrazole and triazole rings, which confer distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7/c1-8(2,3)15-7(11-12-13-15)4-14-6-9-5-10-14/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSVYWDUQCXISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NN=N1)CN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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